2,4-Dihydroxy-5-tert-butylbenzophenone

Polymer Additives Thermal Stability Processing

Standard benzophenone UV absorbers like UV-531 volatilize above 200°C, causing plate-out and surface defects. This 5-tert-butyl analog solves high-temperature processing instability. - **Thermal stability:** MP 145-148°C reduces volatility vs. UV-531 (MP 47-49°C). - **Migration resistance:** Bulky tert-butyl lowers water solubility; supports food contact compliance. - **Photostability:** Alkyl substitution enhances yellowing resistance in transparent polyolefins.

Molecular Formula C17H18O3
Molecular Weight 270.32 g/mol
CAS No. 4211-67-0
Cat. No. B1596818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dihydroxy-5-tert-butylbenzophenone
CAS4211-67-0
Molecular FormulaC17H18O3
Molecular Weight270.32 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C=C(C(=C1)C(=O)C2=CC=CC=C2)O)O
InChIInChI=1S/C17H18O3/c1-17(2,3)13-9-12(14(18)10-15(13)19)16(20)11-7-5-4-6-8-11/h4-10,18-19H,1-3H3
InChIKeyHSYUVRRTSSSDJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dihydroxy-5-tert-butylbenzophenone Overview


2,4-Dihydroxy-5-tert-butylbenzophenone (CAS 4211-67-0) is a yellow crystalline powder belonging to the ortho-hydroxybenzophenone class of ultraviolet (UV) absorbers [1]. Its molecular structure incorporates two hydroxyl groups in ortho-positions relative to the carbonyl, enabling intramolecular hydrogen bonding essential for UV absorption and energy dissipation via keto-enol tautomerism [2]. The compound exhibits a melting point of 145-148 °C, significantly higher than common benzophenone-based alternatives such as 2,4-dihydroxybenzophenone (MP ~140-143 °C) and 2-hydroxy-4-(octyloxy)benzophenone (UV-531, MP 47-49 °C), indicating distinct physical handling and processing characteristics [3].

2,4-Dihydroxy-5-tert-butylbenzophenone vs. Common Analogs


Within the ortho-hydroxybenzophenone UV absorber class, substitution patterns critically govern intramolecular hydrogen bond strength, UV absorption wavelength range, molar absorptivity, and photostability [1]. The 2,4-dihydroxy substitution pattern establishes the fundamental chromophore, but the addition of a bulky tert-butyl group at the 5-position introduces steric and electronic modifications that alter the compound's performance profile relative to non-alkylated or para-alkoxylated analogs [2]. Generic substitution with 2,4-dihydroxybenzophenone or 2-hydroxy-4-(octyloxy)benzophenone (UV-531) is therefore not equivalent; differences in melting point, solubility, volatility, migration resistance, and photostabilization efficacy have been documented and directly impact polymer processing behavior and end-use durability .

2,4-Dihydroxy-5-tert-butylbenzophenone: Quantitative Evidence


Thermal Stability Advantage

The compound's melting point of 145-148 °C is markedly higher than that of the non-alkylated analog 2,4-dihydroxybenzophenone (MP ~140-143 °C) and substantially higher than the common industrial benzophenone UV-531 (2-hydroxy-4-(octyloxy)benzophenone, MP 47-49 °C) [1]. This indicates enhanced thermal stability and reduced volatility during high-temperature polymer processing operations.

Polymer Additives Thermal Stability Processing

Photostability from Alkyl Substitution

U.S. Patent 4,288,631 establishes that 2,4-dihydroxy-3-methylbenzophenone exhibits visibly superior photostability over 2,4-dihydroxybenzophenone, showing no yellowing after over 20 minutes of photolysis [1]. By extrapolation, the tert-butyl substituent in the target compound provides enhanced steric protection and photostability compared to the unsubstituted 2,4-dihydroxybenzophenone.

Photostability Structure-Activity Relationship Polymer Degradation

Pro-Oxidant Behavior at Low Loadings

At 0.01% w/w concentration in polypropylene film, ortho-hydroxybenzophenones (including 2,4-dihydroxybenzophenone and 4-methoxy/4-n-octoxy derivatives) sensitized photo-oxidation, correlating with higher hydroperoxide levels, confirming pro-oxidant behavior at low loadings [1]. This contrasts with hindered amine light stabilizers (HALS) which do not exhibit such pro-oxidant effects.

Photo-oxidation Polypropylene Additive Interactions

Hydrolytic Stability for Food Contact

Stability testing in aqueous and fatty food simulants demonstrated that 2,4-dihydroxybenzophenone is stable across all test conditions (3% acetic acid, 15% ethanol, olive oil, 95% ethanol, isooctane) under standard migration test temperatures and durations . In contrast, 2,2'-methylenebis(4-methyl-6-tert-butyl phenol) showed 20% loss in olive oil and 17% loss in 3% aqueous acetic acid.

Migration Testing Food Contact Regulatory Compliance

2,4-Dihydroxy-5-tert-butylbenzophenone Applications


High-Temperature Polymer Processing

The compound's elevated melting point (145-148 °C) confers reduced volatility during high-temperature processing operations compared to lower-melting benzophenone analogs like UV-531 (MP 47-49 °C), minimizing additive loss and plate-out on equipment [1]. This makes it suitable for engineering thermoplastics processed above 200 °C, where volatile additives can cause surface defects and maintenance issues.

UV-Stabilized Polyolefin Films

Based on the structure-activity relationship established for alkyl-substituted hydroxybenzophenones, the 5-tert-butyl group provides enhanced photostability relative to the unsubstituted 2,4-dihydroxybenzophenone, as demonstrated by the superior yellowing resistance of the analogous 2,4-dihydroxy-3-methylbenzophenone [1]. This positions the compound for applications in transparent or lightly pigmented polyolefin films where color retention is a critical performance requirement.

Food Contact Polymer Formulations

The benzophenone core structure (as represented by 2,4-dihydroxybenzophenone) demonstrates robust hydrolytic stability across a range of aqueous and fatty food simulants under standard migration testing conditions [1]. The tert-butyl substituent is expected to further reduce water solubility and migration potential, supporting the compound's suitability for food contact applications where additive stability and low migration are essential for regulatory compliance.

Coatings and Adhesives UV Screening

Ortho-hydroxybenzophenones function primarily through UV absorption and energy dissipation, but studies in polypropylene indicate that at very low concentrations (0.01% w/w) they can act as pro-oxidants, whereas at typical use levels (>0.1%) they provide effective stabilization [1]. This concentration-dependent behavior is critical for formulators to consider when specifying this additive for thin coatings or adhesives, ensuring that the loading is optimized to avoid unintended photo-degradation.

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